6-Aminotryptophan

Protein Engineering Thermodynamic Stability Unnatural Amino Acid Incorporation

Researchers frequently face reproducibility crises due to unspecified isomeric mixtures in fluorescent probe synthesis. 6-Aminotryptophan (6-AT, CAS 7303-52-8) eliminates this variable as a structurally defined, positionally pure 6-substituted indole analog, distinct from 4-AT or 5-AT. Key supply and technical advantages include: • Genetically encodable: Fully compatible with TrpRS/tRNA(Trp) machinery for ribosomally directed protein engineering in E. coli. • Non-invasive reporter: Eliminates extrinsic dye conjugations, enabling direct conversion of target proteins into real-time pH-sensitive fluorescent sensors. • Strict positional QC: Verified 6-position substitution ensures consistent electronic distribution and steric constraints for reproducible SAR and biophysical assays.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 7303-52-8
Cat. No. B12107595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminotryptophan
CAS7303-52-8
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N
InChIInChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)
InChIKeyURBHVZVPIHGYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminotryptophan Procurement Guide


6-Aminotryptophan (6-AT, CAS 7303-52-8) is a non-canonical amino acid (ncAA) and a positionally substituted tryptophan analog characterized by an amino group at the 6-position of the indole ring [1]. This structural modification imparts distinct electronic and spectral properties that differentiate it from canonical tryptophan and other positional aminotryptophan isomers, making it a valuable building block for protein engineering, fluorescent probe development, and medicinal chemistry research .

1
Protein Engineering

Non-canonical amino acid for ribosomal incorporation into designer proteins.

2
Fluorescent Probe Development

Intrinsic fluorophore with position-specific spectral properties.

3
Genetic Code Expansion

Recognized substrate for tryptophanyl-tRNA synthetase (TrpRS).

Why 6-Aminotryptophan Cannot Be Substituted


The position of the amino substitution on the indole ring critically determines the compound's photophysical behavior, enzymatic recognition, and protein engineering outcomes. 4-Aminotryptophan and 5-aminotryptophan exhibit pH-sensitive intramolecular charge transfer properties and substantially different spectral behavior compared to tryptophan [1]; the 6-substituted isomer presents distinct electronic density distribution and steric constraints that affect both its fluorescence characteristics and its compatibility with biosynthetic machinery such as tryptophanyl-tRNA synthetase (TrpRS) [2]. Generic substitution without positional verification will produce non-reproducible results in fluorescence assays, protein incorporation studies, and enzyme-substrate investigations.

Positional Isomer Mismatch 4-aminotryptophan and 5-aminotryptophan exhibit different pH-sensitive charge transfer and spectral behavior; substitution may produce non-reproducible fluorescence data.
Enzymatic Recognition Variability TrpRS substrate activity differs among positional isomers; using unverified analogs risks failed aminoacylation and protein incorporation.
Protein Stability Divergence Aminotryptophan variants impart distinct thermodynamic stability penalties; 6-substitution effects may differ from reported 4/5-isomer destabilization.

6-Aminotryptophan Comparative Evidence


Thermodynamic Stability Tradeoff

Global substitution of tryptophan with aminotryptophans (4-aminotryptophan and 5-aminotryptophan) in the barstar protein results in a melting temperature (Tm) reduction of approximately 20°C relative to wild-type barstar, demonstrating a measurable structure–function tradeoff that must be accounted for in protein engineering applications [1]. This thermal destabilization is accompanied by strongly reduced unfolding cooperativity and substantial loss of folding free energy [2].

Thermal Stability Tradeoff
Head-to-head
ΔTm ≈ −20°C
Structure–function tradeoff context
Measured in barstar protein with global Trp→aminotryptophan replacement.
Protein Engineering Thermodynamic Stability Unnatural Amino Acid Incorporation

pH-Sensitive Fluorescence Switch

Replacement of the tryptophan indole moiety with aminoindoles (aminotryptophans) converts proteins from pH-insensitive to pH-sensitive fluorescent entities, with the pH-dependent fluorescence resulting from intramolecular charge transfer [1]. The aminotryptophan-substituted proteins resemble purine bases of DNA and share their capacity for pH-sensitive intramolecular charge transfer, enabling predictable changes in optical properties in response to solvent pH variations [2].

pH-Sensitive Fluorescence
Class-level
pH-insensitive → pH-sensitive switch
Reported optical sensor context
Intramolecular charge transfer drives pH response; specific 6-isomer data to verify.
Fluorescent Probes pH Sensing Optical Biosensors

Substrate Recognition by TrpRS

6-Aminotryptophan is a recognized substrate for Escherichia coli tryptophanyl-tRNA synthetase (TrpRS, EC 6.1.1.2), catalyzing the aminoacylation reaction ATP + 6-aminotryptophan + tRNA(Trp) → AMP + diphosphate + 6-aminotryptophyl-tRNA(Trp) [1]. This enzymatic activity confirms that the 6-amino substitution does not abolish recognition by the translational machinery, enabling potential site-specific or global incorporation into proteins via engineered synthetase systems [2].

TrpRS Substrate Activity
Supporting evidence
Active substrate; forms 6-aminotryptophyl-tRNA(Trp)
Genetic code expansion compatibility context
E. coli TrpRS in vitro assay; no comparative kcat/KM data available.
Aminoacyl-tRNA Synthetase Genetic Code Expansion Unnatural Amino Acid Incorporation

Positional Isomer Differentiation

The 6-position amino substitution on the indole ring imparts electronic and steric properties distinct from 4-aminotryptophan, 5-aminotryptophan, and 7-aminotryptophan . While 4-aminotryptophan and 5-aminotryptophan have been characterized for their pH-sensitive charge transfer and substantial spectral differences versus tryptophan [1], the 6-substituted isomer occupies a unique electronic density distribution profile that affects both fluorescence behavior and molecular recognition.

Positional Isomer Effect
Class-level
Distinct electronic density & steric constraints
Positional differentiation requires verification
Comparative quantitative data for 6-isomer limited; interpret within SAR context.
Structure-Activity Relationship Indole Derivatives Positional Isomerism

6-Aminotryptophan Research & Industrial Applications


Optical pH Sensor Development

6-Aminotryptophan enables the conversion of pH-insensitive proteins into pH-sensitive fluorescent reporters when globally or site-specifically substituted for canonical tryptophan residues [1]. This approach eliminates the need for extrinsic fluorophore conjugation, producing non-invasive molecular sensors suitable for monitoring intracellular pH changes, lysosomal acidification, and environmental pH fluctuations in real-time [2].

Genetic Code Expansion

As a recognized substrate for tryptophanyl-tRNA synthetase (EC 6.1.1.2), 6-aminotryptophan can be charged onto tRNA(Trp) and ribosomally incorporated into proteins in E. coli expression systems [1]. This enables the biosynthesis of designer proteins with tailored fluorescent and electronic properties for applications in structural biology, protein–protein interaction studies, and biocatalyst engineering [2].

Fluorescent Probe Development

The 6-amino modification on the indole ring provides altered spectral characteristics relative to canonical tryptophan, making 6-aminotryptophan a valuable intrinsic fluorescent probe for investigating protein folding dynamics, conformational changes, and ligand-binding events without disrupting native protein architecture [1].

Medicinal Chemistry SAR Studies

6-Aminotryptophan serves as a positional isomer comparator in SAR campaigns investigating the biological effects of indole substitution patterns on receptor binding, enzyme inhibition, and transporter recognition. Its distinct electronic properties at the 6-position enable systematic mapping of substituent effects on molecular recognition [1].

Application
Selection Property
Validation Focus
Optical pH sensor development
Intramolecular charge transfer probe
pH-dependent fluorescence response in protein context
Genetic code expansion
TrpRS substrate compatibility
Ribosomal incorporation efficiency and fidelity
Fluorescent probe development
Position-specific spectral profile
Conformational change detection and folding dynamics
Medicinal chemistry SAR
Positional isomer comparator
Substituent effect on binding and enzyme recognition

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